molecular formula C22H28N2O4 B3458069 2-PHENYL-1-{4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}ETHAN-1-ONE

2-PHENYL-1-{4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}ETHAN-1-ONE

Cat. No.: B3458069
M. Wt: 384.5 g/mol
InChI Key: XYZNWSMBZJDQBG-UHFFFAOYSA-N
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Description

2-Phenyl-1-{4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl}ethan-1-one is a complex organic compound that features a piperazine ring substituted with a 3,4,5-trimethoxyphenyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1-{4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl}ethan-1-one typically involves multi-step organic synthesis. One common method includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Trimethoxyphenyl Group: The 3,4,5-trimethoxyphenyl group can be introduced via a nucleophilic substitution reaction using a suitable trimethoxybenzyl halide.

    Attachment of the Phenyl Group: The phenyl group can be attached through a Friedel-Crafts acylation reaction using phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1-{4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Phenyl-1-{4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl}ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential bioactivity, including anti-cancer, anti-inflammatory, and anti-microbial properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Phenyl-1-{4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which disrupts cell division and can lead to cell death. This makes the compound a potential anti-cancer agent. Additionally, the piperazine ring can interact with various receptors in the central nervous system, potentially leading to anti-depressant or anti-anxiety effects.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxyacetophenone: Shares the trimethoxyphenyl group but lacks the piperazine ring.

    1-(3,4,5-Trimethoxybenzyl)piperazine: Similar structure but without the phenyl group attached to the piperazine ring.

    Combretastatin A-4: Contains a trimethoxyphenyl group and is known for its anti-tubulin activity.

Uniqueness

2-Phenyl-1-{4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl}ethan-1-one is unique due to the combination of the trimethoxyphenyl group, piperazine ring, and phenyl group, which together contribute to its diverse bioactivity and potential therapeutic applications.

Properties

IUPAC Name

2-phenyl-1-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4/c1-26-19-13-18(14-20(27-2)22(19)28-3)16-23-9-11-24(12-10-23)21(25)15-17-7-5-4-6-8-17/h4-8,13-14H,9-12,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZNWSMBZJDQBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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